An In-depth Technical Guide to (S)-3-Amino-2-(cbz-amino)-propionic acid tert-butyl ester: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-3-Amino-2-(cbz-amino)-propionic acid tert-butyl ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
(S)-3-Amino-2-(cbz-amino)-propionic acid tert-butyl ester, a chiral α,β-diaminopropionic acid derivative, is a cornerstone in the synthesis of complex peptides and pharmaceutical agents. Its unique structural arrangement, featuring orthogonal protection of the α-amino group with a benzyloxycarbonyl (Cbz) group and the carboxylic acid as a tert-butyl ester, offers chemists precise control over subsequent synthetic transformations. This strategic protection scheme allows for the selective deprotection and functionalization of either the β-amino group or the α-amino and carboxylic acid moieties, making it an invaluable tool in the construction of peptidomimetics, constrained peptides, and other biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in contemporary research and drug development.
Physicochemical Properties
(S)-3-Amino-2-(cbz-amino)-propionic acid tert-butyl ester is typically a white to off-white solid, with its physical state being dependent on its purity.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 77215-55-5 | [1][2] |
| Molecular Formula | C15H22N2O4 | [1] |
| Molecular Weight | 294.35 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 444.3 ± 45.0 °C (Predicted) | [1] |
| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization and quality control of (S)-3-Amino-2-(cbz-amino)-propionic acid tert-butyl ester.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the different proton environments within the molecule.
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δ 7.36 (m, 5H): Aromatic protons of the benzyl group from the Cbz protecting group.[1]
-
δ 5.80 (d, 1H): Amide proton (NH) of the Cbz group.[1]
-
δ 5.12 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.[1]
-
δ 4.26 (m, 1H): α-proton (-CH-).[1]
-
δ 3.10 (m, 2H): β-protons (-CH₂-).[1]
-
δ 1.44 (s, 9H): Protons of the tert-butyl group.[1]
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
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~3300 cm⁻¹: N-H stretching vibrations of the amine and amide groups.
-
~1735 cm⁻¹: C=O stretching of the tert-butyl ester.
-
~1690 cm⁻¹: C=O stretching of the Cbz carbamate.
-
~1520 cm⁻¹: N-H bending of the amide.
-
~1250 and ~1150 cm⁻¹: C-O stretching of the ester and carbamate groups.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecular ion [M+H]⁺ at m/z 295.[1]
Synthesis Protocol
The synthesis of (S)-3-Amino-2-(cbz-amino)-propionic acid tert-butyl ester is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following is a representative experimental procedure.
Experimental Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Step-by-Step Methodology
-
Reaction Setup: In a Parr flask cooled with dry ice, add 120 mL of dioxane.[1]
-
Acid Addition: Slowly add 8 mL of concentrated sulfuric acid to the cooled dioxane.[1]
-
Addition of Starting Material: Add 6.88 g (28.8 mmol) of N(α)-Z-L-2,3-diaminopropionic acid to the reaction mixture.[1]
-
Addition of Isobutylene: Add 130 mL of pre-cooled isobutylene to the flask.[1]
-
Reaction: Seal the Parr vial and shake the reaction mixture at room temperature for 70 hours.[1]
-
Work-up: After the reaction is complete, carefully vent and remove the unreacted isobutene under reduced pressure.[1]
-
Quenching: Slowly pour the reaction mixture into a vigorously stirred, ice-water cooled solution of sodium hydroxide (containing 17.4 g of NaOH in 400 mL of water) and 400 mL of ether.[1]
-
Extraction: Separate the ether layer. Extract the aqueous layer further with ether.[1]
-
Washing: Combine all the ether layers and wash twice with a 1N NaOH solution.[1]
-
Drying and Concentration: Dry the ether solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the solid product.[1]
This procedure typically yields the product in around 75% yield.[1]
Chemical Properties and Applications in Drug Development
The synthetic utility of (S)-3-Amino-2-(cbz-amino)-propionic acid tert-butyl ester stems from the orthogonal nature of its protecting groups.
Orthogonal Protection Strategy
The Cbz group is stable to the acidic conditions used to remove the tert-butyl ester, and the tert-butyl ester is stable to the hydrogenolysis conditions used to remove the Cbz group. This orthogonality is fundamental to its application in multi-step syntheses.
Caption: Selective deprotection pathways for the title compound.
Role in Peptide Synthesis
This compound serves as a valuable building block for introducing a diaminopropionic acid residue into a peptide chain. The free β-amino group can be used for:
-
Peptide Branching: Creating branched or cyclic peptides by forming an amide bond with the side chain of another amino acid.
-
Conjugation: Attaching labels, such as fluorescent dyes or biotin, to the peptide.
-
Introduction of Non-natural Side Chains: Modifying the β-amino group to introduce novel functionalities.
The use of this building block is particularly advantageous in solid-phase peptide synthesis (SPPS), where the orthogonal protecting groups allow for selective on-resin modifications.
Applications in Medicinal Chemistry
The diaminopropionic acid scaffold is present in a number of biologically active natural products and synthetic compounds. By using (S)-3-Amino-2-(cbz-amino)-propionic acid tert-butyl ester, medicinal chemists can synthesize analogs of these compounds with modified properties. This can lead to the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. For example, amino acid derivatives are often used to create prodrugs to enhance drug delivery and targeting.[3][]
Safety and Handling
(S)-3-Amino-2-(cbz-amino)-propionic acid tert-butyl ester is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a dry, dark, and well-ventilated place.[2] The recommended storage temperature is 2-8°C.[1]
Conclusion
(S)-3-Amino-2-(cbz-amino)-propionic acid tert-butyl ester is a synthetically versatile and highly valuable building block for researchers in peptide chemistry and drug discovery. Its well-defined chemical properties and the orthogonal nature of its protecting groups provide a robust platform for the construction of complex and biologically relevant molecules. The detailed synthetic protocol and understanding of its reactivity outlined in this guide will aid scientists in leveraging the full potential of this important chemical entity in their research endeavors.
References
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Dayang Chem (Hangzhou) Co.,Ltd. (S)-3-AMINO-2-CBZ-AMINO-PROPIONIC ACID TERT-BUTYL ESTER. [Link]
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Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485–12489. [Link]
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Li, P., & Seupel, R. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
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PubChem. (S)-3-Amino-2-benzylpropanoic acid. [Link]
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Ferreira, L., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules, 26(15), 4467. [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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Oda, R., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 13(1), 1-9. [Link]
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Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PubMed. [Link]
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PubChem. tert-Butyl 3-aminopropanoate. [Link]
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Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 108(1), e22932. [Link]
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Oki, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3364. [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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